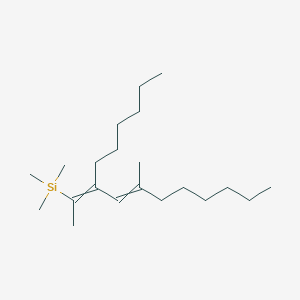![molecular formula C20H17NO B14228039 ([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide CAS No. 629643-28-3](/img/structure/B14228039.png)
([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,1’-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide: is an organic compound that belongs to the class of imines It is characterized by the presence of a biphenyl group and a methanimine N-oxide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide typically involves the reaction of 4-biphenylcarboxaldehyde with 3-methylaniline in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired imine N-oxide. Common oxidizing agents used in this synthesis include hydrogen peroxide and m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
([1,1’-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide: undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine N-oxide back to the parent amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Parent amine.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
([1,1’-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of ([1,1’-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ([1,1’-Biphenyl]-4-yl)-N-(4-methylphenyl)methanimine N-oxide
- ([1,1’-Biphenyl]-4-yl)-N-(2-methylphenyl)methanimine N-oxide
- ([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide
Uniqueness
([1,1’-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide: is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in biological activity and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
629643-28-3 |
|---|---|
Formule moléculaire |
C20H17NO |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
N-(3-methylphenyl)-1-(4-phenylphenyl)methanimine oxide |
InChI |
InChI=1S/C20H17NO/c1-16-6-5-9-20(14-16)21(22)15-17-10-12-19(13-11-17)18-7-3-2-4-8-18/h2-15H,1H3 |
Clé InChI |
MLWYJSPOHLQWGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)[N+](=CC2=CC=C(C=C2)C3=CC=CC=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol](/img/structure/B14227972.png)
![6-[1-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14227975.png)
![2-Furancarboxylic acid, 5-[(1S)-1-amino-2-phenylethyl]-, trifluoroacetate](/img/structure/B14227984.png)

![1,3-Propanediamine, N,N-dimethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14227996.png)

![3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)-](/img/structure/B14227999.png)
![1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione](/img/structure/B14228008.png)

![4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14228029.png)

![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)

